molecular formula C9H8ClFN2 B13052755 3-Amino-3-(2-chloro-3-fluorophenyl)propanenitrile

3-Amino-3-(2-chloro-3-fluorophenyl)propanenitrile

Cat. No.: B13052755
M. Wt: 198.62 g/mol
InChI Key: QSOBYVGJURRKSC-UHFFFAOYSA-N
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Description

3-Amino-3-(2-chloro-3-fluorophenyl)propanenitrile is an organic compound with the molecular formula C9H8ClFN2 It is a derivative of propanenitrile, featuring an amino group and a substituted phenyl ring with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-chloro-3-fluorophenyl)propanenitrile typically involves the reaction of 2-chloro-3-fluorobenzaldehyde with a suitable amine and a nitrile source. One common method is the Strecker synthesis, which involves the reaction of the aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-chloro-3-fluorophenyl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(2-chloro-3-fluorophenyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-chloro-3-fluorophenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the nitrile group can participate in nucleophilic attacks. The chlorine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(2-chlorophenyl)propanenitrile
  • 3-Amino-3-(3-fluorophenyl)propanenitrile
  • 3-Amino-3-(2-bromophenyl)propanenitrile

Uniqueness

3-Amino-3-(2-chloro-3-fluorophenyl)propanenitrile is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and specificity in various applications .

Properties

Molecular Formula

C9H8ClFN2

Molecular Weight

198.62 g/mol

IUPAC Name

3-amino-3-(2-chloro-3-fluorophenyl)propanenitrile

InChI

InChI=1S/C9H8ClFN2/c10-9-6(8(13)4-5-12)2-1-3-7(9)11/h1-3,8H,4,13H2

InChI Key

QSOBYVGJURRKSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)C(CC#N)N

Origin of Product

United States

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